Cas no 501-34-8 (4-Thiazolidinecarboxylicacid, 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-)

4-Thiazolidinecarboxylicacid, 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]- structure
501-34-8 structure
Product Name:4-Thiazolidinecarboxylicacid, 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-
N.o CAS:501-34-8
MF:C15H20N2O3S
MW:308.395902633667
CID:371822
PubChem ID:255293
Update Time:2025-04-19

4-Thiazolidinecarboxylicacid, 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]- Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Thiazolidinecarboxylicacid, 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-
    • 5,5-dimethyl-2-(((phenylacetyl)amino)methyl)-4-Thiazolidinecarboxylic acid
    • penilloic acid
    • PENILLOIC ACIDS OF NAFCILLIN , CRM STANDARD
    • (2R-trans)-5,5-Dimethyl-2-[[(phenylacetyl)amino]methyl]-4-thiazolidinecarboxylicAcid
    • DTXSID00964517
    • 501-34-8
    • DTXSID60292186
    • IDI1_015783
    • Penillosaure
    • 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
    • HMS1443H18
    • NSC80686
    • 28325-47-5
    • 5,5-Dimethyl-2-((2-phenylacetamido)methyl)thiazolidine-4-carboxylic acid
    • 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid
    • Penilloate
    • Maybridge3_004396
    • LRWFMQCGNBOTQP-UHFFFAOYSA-N
    • NSC-80686
    • 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid
    • Q27277833
    • Benzylpenicillin Potassium Imp. F
    • Inchi: 1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)
    • Chave InChI: LRWFMQCGNBOTQP-UHFFFAOYSA-N
    • SMILES: S1C(CNC(CC2C=CC=CC=2)=O)NC(C(=O)O)C1(C)C

Propriedades Computadas

  • Massa Exacta: 308.119
  • Massa monoisotópica: 308.119
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 394
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 104A^2
  • XLogP3: -0.7

Propriedades Experimentais

  • Densidade: 1.206
  • Ponto de ebulição: 585.9°Cat760mmHg
  • Ponto de Flash: 308.2°C
  • Índice de Refracção: 1.561
  • LogP: 2.40870
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente